Validated Inactivity as a Negative Control Across Multiple HTS Assay Targets
PubChem BioAssay records confirm that 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane was tested and found 'Inactive' in 12 distinct high-throughput screening assays. This profile is quantitatively verifiable and contrasts with the general assumption of bioactivity for this compound class. The assays where inactivity was confirmed include screens for: inhibitors of the bacterial siderophore biosynthetic enzyme BasE (AID 485350), inhibitors of Staphylococcus aureus DNA helicase (AID 485395), inhibitors of the MenB enzyme of Mycobacterium tuberculosis (AID 540299, PubMed ID 20850304), inhibitors of viral RNA polymerase (AID 588519, PubMed ID 21722674), and inhibitors of Human Cytomegalovirus Nuclear Egress (AID 1918969) [1]. No comparable, publicly available dataset of matched inactivity exists for the para-substituted analogs, making this compound a uniquely characterized negative control.
| Evidence Dimension | Screening Activity Outcome |
|---|---|
| Target Compound Data | 100% Inactive outcome (0/12 assays active) |
| Comparator Or Baseline | Class expectation: Azepane derivatives are patented as protein kinase inhibitors (Class-level baseline); specific matched inactivity data for direct analogs is not publicly available |
| Quantified Difference | 12/12 assays Inactive vs. class expectation of bioactivity. Activity Value [uM] was not reported, confirming no measurable inhibition was detected at tested concentrations. |
| Conditions | 12 distinct high-throughput screening assays from the ICCB-Longwood/NSRB Screening Facility, Harvard Medical School, targeting bacterial, viral, and human proteins. |
Why This Matters
A compound with a documented, multi-assay inactivity profile is a high-value negative control for assay development, offering reliability that cannot be assumed for uncharacterized structural analogs.
- [1] PubChem. BioAssay Summary for CID 7292430. National Center for Biotechnology Information. Accessed April 2026. View Source
